molecular formula C18H19F4N3O3S B10949129 methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B10949129
M. Wt: 433.4 g/mol
InChI Key: FCBUNRVXXRIYMO-UHFFFAOYSA-N
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Description

Methyl 2-({2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a cycloheptane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization.

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Cycloheptane Ring Formation: The cycloheptane ring can be constructed through a series of cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole, thiophene, and cycloheptane intermediates through amide bond formation and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluoromethyl groups on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted pyrazole derivatives

Scientific Research Applications

Methyl 2-({2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of methyl 2-({2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The difluoromethyl groups on the pyrazole ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Methyl 2-({2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, but differ in their pharmacological properties and applications.

    Pyrazole Derivatives: Compounds like celecoxib, which contain pyrazole rings and are used as anti-inflammatory drugs.

    Cycloheptane Derivatives: Compounds like tropane alkaloids, which contain cycloheptane rings and are used in medicinal chemistry.

The uniqueness of methyl 2-({2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19F4N3O3S

Molecular Weight

433.4 g/mol

IUPAC Name

methyl 2-[[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H19F4N3O3S/c1-28-18(27)14-9-5-3-2-4-6-12(9)29-17(14)23-13(26)8-25-11(16(21)22)7-10(24-25)15(19)20/h7,15-16H,2-6,8H2,1H3,(H,23,26)

InChI Key

FCBUNRVXXRIYMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3C(=CC(=N3)C(F)F)C(F)F

Origin of Product

United States

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